molecular formula C5H14BNO B1144113 Borane 4-methylmorpholine complex CAS No. 15648-16-5

Borane 4-methylmorpholine complex

Cat. No. B1144113
CAS RN: 15648-16-5
M. Wt: 114.98
InChI Key:
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Description

Borane complexes with organic compounds such as amines and phosphines exhibit unique properties due to their molecular structure and the interactions between boron and nitrogen or phosphorus atoms. These interactions influence the chemical reactivity, physical properties, and potential applications of these complexes.

Synthesis Analysis

The synthesis of borane complexes often involves the reaction of boranes with organic compounds under controlled conditions. For instance, borane complexes with amines and phosphines can be prepared by reacting borane or diborane with free phosphines or amines at low temperatures, leading to various borane adducts characterized by NMR spectroscopy and mass spectrometry (Németh et al., 2010).

Molecular Structure Analysis

The molecular structure of borane complexes is crucial for understanding their properties and reactivity. Studies using gas-phase electron diffraction and quantum chemical calculations have revealed detailed structural information. For instance, the structures of methylamine-borane complexes have been investigated, revealing insights into intermolecular interactions and the importance of N-H...H-B dihydrogen bonding (Aldridge et al., 2009).

Chemical Reactions and Properties

Borane complexes engage in various chemical reactions, including hydroboration, reduction, and dehydrocoupling. These reactions are influenced by the structure of the borane complex and the nature of the organic compound. For example, the dehydrocoupling/dehydrogenation of N-methylamine-borane has been achieved using specific catalysts, yielding high molecular weight polyaminoboranes, which highlight the polymerization potential of these complexes (Staubitz et al., 2010).

Physical Properties Analysis

The physical properties of borane complexes, such as solubility, melting point, and stability, are key to their handling and application. These properties are determined by the molecular structure and the nature of the boron-nitrogen or boron-phosphorus bond. For example, the crystalline structure of methylamine borane has been determined, providing insights into its thermal decomposition behavior (Bowden et al., 2008).

Chemical Properties Analysis

The chemical properties of borane complexes, including reactivity towards hydrolysis, hydroboration, and reduction, vary significantly depending on the structural features of the amine portion of the complex. Studies have explored how these properties influence the utility of borane complexes in organic synthesis and catalysis (Brown & Murray, 1984).

Scientific Research Applications

  • Synthesis of Tertiary Mono and Diphosphine Ligands : The Borane complex has been utilized for the efficient asymmetric synthesis of optically pure tertiary mono and diphosphine ligands (Jugé, Stephan, Laffitte, & Genêt, 1990).

  • Activation of Carboxylic Acids : It has been used in the activation of carboxylic acids to generate triacyloxyboranes, which react with various nucleophiles to produce amides and esters in excellent yield (Huang, Reilly, & Buckle, 2007).

  • Characterization of Polysaccharide Composition in Algae : The complex is useful in characterizing the polysaccharide composition of red seaweeds without isolating polysaccharides from the biomass (Usov & Klochkova, 1992).

  • Reductive Alkylation of Proteins : It has been explored for reductive methylation of amino groups in proteins, offering an alternative to other reducing agents (Cabacungan, Ahmed, & Feeney, 1982).

  • Synthesis and Pharmacological Activities : Amine-boranes, including those involving Borane 4-methylmorpholine complex, have shown a range of biological activities such as antineoplastic, antiviral, and anti-inflammatory activities (Burnham, 2005).

  • Hydrosilylation Catalysis : Metal-borane complexes, including those with Borane 4-methylmorpholine, have been used in catalyzing hydrosilylation of aldehydes (MacMillan, Harman, & Peters, 2014).

  • Chemical Hydrogen Storage : The complex is relevant in the study of ammonia-borane and amine-borane dehydrogenation mediated by complex metal hydrides for chemical hydrogen storage (Rossin & Peruzzini, 2016).

Safety and Hazards

Borane 4-methylmorpholine complex is classified as a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Proper personal protective equipment should be used when handling this substance, and it should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of the Borane 4-methylmorpholine complex is red algal galactans . These are polysaccharides found in red algae, and they play a crucial role in the structure and function of the algae .

Mode of Action

The this compound interacts with its targets through a process known as reductive hydrolysis . In this process, the complex prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . All other monosaccharides are liberated essentially in the non-reduced form .

Biochemical Pathways

The reductive hydrolysis process affects the biochemical pathways of red algal galactans. The this compound gives rise to reduced oligosaccharides having terminal 3,6-anhydrogalactitol residues . This reaction allows for the attribution of unknown galactans to the agar or carrageenan groups . Sulfate groups are substantially retained under partial reductive hydrolysis conditions .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.

Result of Action

The result of the action of the this compound is the production of reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues . This allows for the characterization of the polysaccharide composition of red algal biomass . The isolation and elucidation of structures of reduced sulfated oligosaccharides may be of great value for the structural analysis of complex red algal galactans .

properties

InChI

InChI=1S/C5H11BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHDWQNDYDWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-][O+]1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733690
Record name PUBCHEM_60145877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15648-16-5
Record name PUBCHEM_60145877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of borane 4-methylmorpholine complex in studying red algal polysaccharides?

A: this compound is a powerful tool for characterizing the complex structures of sulfated galactans found in red algae. It facilitates a process called reductive hydrolysis. [, ]

    Q2: Can you explain how this compound helps differentiate between agar and carrageenan in red algae?

    A: While both agar and carrageenan are types of galactans found in red algae, they possess distinct structural features. This compound, combined with a technique called partial reductive hydrolysis, can help differentiate between them. []

    • Agar vs. Carrageenan: The key difference lies in the presence and position of sulfate groups and the type of 3,6-anhydrogalactose linkages present. [] Partial reductive hydrolysis, using this compound, generates specific oligosaccharide profiles for agar and carrageenan-type galactans. These profiles can then be analyzed using techniques like mass spectrometry and NMR, allowing researchers to identify the type of galactan present in a red algal sample. []

    Q3: Is this compound used directly on red algal biomass, or is polysaccharide extraction necessary?

    A: Research indicates that this compound can be employed for the analysis of red algal polysaccharides directly within the biomass. [] This eliminates the need for laborious and potentially time-consuming polysaccharide extraction procedures.

    • Direct Biomass Analysis: This approach, termed "reductive hydrolysis of biomass," allows researchers to analyze the polysaccharide composition of red algae in a faster and potentially higher-throughput manner. [] This is particularly useful when screening a large number of algal samples or when dealing with limited sample quantities.

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